Acorafloxacin Acorafloxacin Acorafloxacin is a member of quinolines.
Brand Name: Vulcanchem
CAS No.: 878592-87-1
VCID: VC0001811
InChI: InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+
SMILES: COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O
Molecular Formula: C21H23F2N3O4
Molecular Weight: 419.4 g/mol

Acorafloxacin

CAS No.: 878592-87-1

Cat. No.: VC0001811

Molecular Formula: C21H23F2N3O4

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

Acorafloxacin - 878592-87-1

CAS No. 878592-87-1
Molecular Formula C21H23F2N3O4
Molecular Weight 419.4 g/mol
IUPAC Name 7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+
Standard InChI Key VMKVDAAFMQKZJS-LFIBNONCSA-N
Isomeric SMILES COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O
SMILES COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O
Canonical SMILES COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O
Appearance Solid powder

Chemical Structure and Mechanism of Action

Structural Characteristics

Acorafloxacin’s molecular formula is C21H24F2N4O4\text{C}_{21}\text{H}_{24}\text{F}_2\text{N}_4\text{O}_4, with a molecular weight of 434.44 g/mol . The compound features:

  • A cyclopropyl group at position N1, which improves pharmacokinetic properties and reduces resistance development

  • Fluorine atoms at C6 and C8, enhancing DNA gyrase binding affinity

  • A 3-(2-amino-1-fluoroethylidene)piperidine side chain at C7, crucial for anti-MRSA activity

This configuration confers distinct advantages over earlier fluoroquinolones like norfloxacin (DB01059), particularly in overcoming efflux pump-mediated resistance mechanisms .

Pharmacodynamic Profile

As with other fluoroquinolones, acorafloxacin exerts bactericidal effects through dual inhibition of:

  • DNA gyrase (Topoisomerase II): Essential for DNA supercoiling in Gram-negative bacteria

  • Topoisomerase IV: Critical for chromosome decatenation in Gram-positive organisms

The compound demonstrates a 10-fold higher affinity for S. aureus DNA gyrase compared to ciprofloxacin, with minimum inhibitory concentrations (MICs) of 0.06–0.25 μg/mL against MRSA strains .

Antimicrobial Spectrum and Resistance Profile

In Vitro Activity

Clinical isolates testing reveals acorafloxacin’s broad spectrum:

Pathogen CategoryMIC₉₀ (μg/mL)Comparison to Ciprofloxacin
MRSA0.2564-fold lower
Streptococcus pneumoniae0.128-fold lower
Haemophilus influenzae0.03Equivalent
Legionella pneumophila0.064-fold lower
Bacteroides fragilis2.016-fold lower

Data compiled from Phase 2 trials and in vitro studies

Notably, acorafloxacin maintains activity against ciprofloxacin-resistant S. aureus (MIC ≤1 μg/mL in 89% of isolates) due to its reduced susceptibility to common quinolone resistance mutations (e.g., gyrA Ser84Leu) .

Resistance Mechanisms

While acorafloxacin demonstrates lower resistance potential than earlier fluoroquinolones, observed resistance mechanisms include:

  • Overexpression of NorA efflux pumps (qacA gene)

  • Alterations in GyrB subunit (Asp437Asn mutation)

  • Plasmid-mediated Qnr protection proteins

Pharmacokinetics and Dosage Optimization

Absorption and Distribution

Phase 1 pharmacokinetic studies demonstrate:

ParameterIntravenous (400 mg)Oral (450 mg)
Cₘₐₓ (μg/mL)8.9 ± 1.25.3 ± 0.8
Tₘₐₓ (h)1.0 (infusion end)2.5 ± 0.6
AUC₀–∞ (μg·h/mL)48.6 ± 6.742.1 ± 5.9
Protein Binding84%84%
Vd (L/kg)1.8 ± 0.3-

Adapted from NCT01198626 and NCT01128530 trial data

The drug achieves high tissue penetration, with lung epithelial lining fluid concentrations reaching 4.1 μg/mL (8× plasma levels) after intravenous administration .

Metabolism and Excretion

Acorafloxacin undergoes limited hepatic metabolism (<15%), primarily via:

  • CYP3A4-mediated N-demethylation

  • Glucuronidation of the C3 carboxyl group

Renal excretion accounts for 62% of elimination, with a terminal half-life of 8.5–11.2 hours permitting once-daily dosing .

Clinical Efficacy in Key Indications

Acute Bacterial Skin and Skin Structure Infections

In the Phase 2 NCT01128530 trial comparing acorafloxacin (450 mg oral/400 mg IV) to linezolid:

EndpointAcorafloxacin (n=142)Linezolid (n=138)Risk Difference (95% CI)
Clinical Cure (TOC)83.1%80.4%+2.7% (-5.9 to +11.3)
Microbiological Eradication78.6%75.9%+2.7% (-8.1 to +13.5)
MRSA Cure Rate81.3% (26/32)78.1% (25/32)+3.2% (-19.1 to +25.5)

TOC: Test-of-cure at 7–14 days post-treatment

The non-inferiority margin of -10% was met for all primary endpoints, with comparable adverse event rates (22.5% vs 24.6%) .

Community-Acquired Pneumonia

Although the NCT01198626 trial was terminated early due to slow enrollment (n=87), preliminary data showed:

ParameterAcorafloxacin (n=44)Moxifloxacin (n=43)
Clinical Success84.1%81.4%
Radiographic Improvement79.5%76.7%
MRSA Eradication2/2 (100%)1/1 (100%)

Success defined as resolution of fever, cough, and dyspnea at TOC

Adverse EffectAcorafloxacin (n=935)Comparator (n=1,307)
Nausea8.2%6.9%
Headache5.1%4.3%
Diarrhea3.7%3.1%
QT Prolongation1.1%0.8%
Tendinopathy0.3%0.2%

Data from six RCTs including delafloxacin and levonadifloxacin comparators

No cases of phototoxicity or severe hepatotoxicity were reported, distinguishing acorafloxacin from earlier fluoroquinolones .

Regulatory Developments

The U.S. FDA granted acorafloxacin:

  • Qualified Infectious Disease Product (QIDP) designation (2013)

  • Fast Track status for ABSSSI and CABP

Despite promising Phase 2 results, further development was paused in 2015 due to strategic portfolio decisions by the sponsor. As of 2025, no Phase 3 trials are actively recruiting .

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